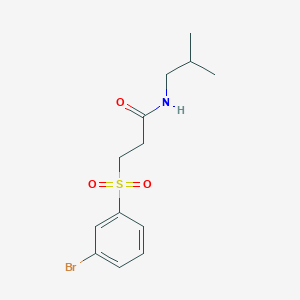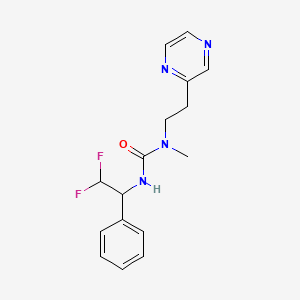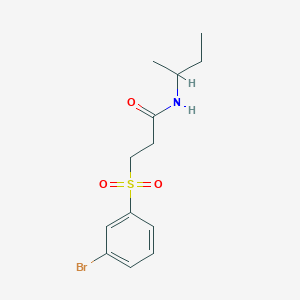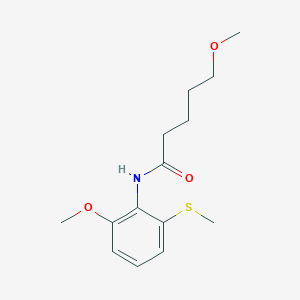
3-(3-bromophenyl)sulfonyl-N-(2-methylpropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromophenyl)sulfonyl-N-(2-methylpropyl)propanamide is an organic compound with a complex structure It contains a bromophenyl group, a sulfonyl group, and a propanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)sulfonyl-N-(2-methylpropyl)propanamide typically involves multiple steps. One common method includes the reaction of 3-bromobenzenesulfonyl chloride with N-(2-methylpropyl)propanamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-bromophenyl)sulfonyl-N-(2-methylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-bromophenyl)sulfonyl-N-(2-methylpropyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-bromophenyl)sulfonyl-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the sulfonyl group can form covalent bonds with nucleophilic amino acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-bromophenyl)sulfonyl-N-(2-methylpropyl)propanamide: Similar structure but with the bromine atom in the para position.
3-(3-chlorophenyl)sulfonyl-N-(2-methylpropyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
3-(3-bromophenyl)sulfonyl-N-(2-ethylpropyl)propanamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-(3-bromophenyl)sulfonyl-N-(2-methylpropyl)propanamide is unique due to the specific positioning of the bromine atom and the sulfonyl group, which can influence its reactivity and interactions with biological targets
Propiedades
IUPAC Name |
3-(3-bromophenyl)sulfonyl-N-(2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-10(2)9-15-13(16)6-7-19(17,18)12-5-3-4-11(14)8-12/h3-5,8,10H,6-7,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSGYIIGMILGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCS(=O)(=O)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methoxy-2-methyl-N-[(1R)-1-pyrazin-2-ylethyl]benzenesulfonamide](/img/structure/B6749954.png)
![(3aR,6aS)-5-(2-ethylphenyl)sulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B6749957.png)
![3-chloro-N-[1-(1-ethylimidazol-2-yl)ethyl]-5-fluorobenzenesulfonamide](/img/structure/B6749965.png)
![N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B6749973.png)
![1-(6-Methylpyridin-2-yl)-3-[2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B6749983.png)
![1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[1-(2-phenylpropan-2-yl)cyclopropyl]urea](/img/structure/B6749990.png)

![N-[(2-butoxypyridin-3-yl)methyl]-5-oxooxolane-3-carboxamide](/img/structure/B6750006.png)
![1-[(2-Fluorophenyl)methyl]-3-phenylpyrrolidine-3-carboxamide](/img/structure/B6750015.png)
![N-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]-2-methyl-5-(2-methylphenyl)pyrazol-3-amine](/img/structure/B6750018.png)
![2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-(2-methylphenyl)pyrazol-3-amine](/img/structure/B6750025.png)
![Methyl 1-[[[2-(methylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate](/img/structure/B6750028.png)


